molecular formula C19H20ClN3O3 B2972945 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea CAS No. 898449-45-1

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2972945
CAS No.: 898449-45-1
M. Wt: 373.84
InChI Key: PAHBPCSCNGVRMY-UHFFFAOYSA-N
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Description

The compound 1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a urea derivative featuring a 3,4-dihydro-2H-pyrrol-5-yl moiety and substituted aryl groups. Its synthesis involves cyclization reactions using precursors such as 1-(3-chloro-4-methoxyphenyl)-3-(substituted phenyl)prop-2-en-1-one and hydrazides, yielding pyrazoline derivatives with moderate to high efficiency (71–87%) . Another synthetic route involves reacting aromatic amines with itaconic acid in water to form pyrrolidine intermediates, which are further functionalized to produce the target compound .

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-25-16-10-9-13(12-14(16)20)23(18-8-5-11-21-18)19(24)22-15-6-3-4-7-17(15)26-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHBPCSCNGVRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chloro-4-methoxyphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C19H21ClN2O3
  • Molecular Weight : 364.84 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the Urea Linkage : The urea moiety is synthesized through the reaction of isocyanates with amines.
  • Substitution Reactions : The introduction of chloro and methoxy groups is achieved via halogenation and methoxylation techniques.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in disease processes.
  • Receptor Modulation : The compound could potentially modulate receptors related to inflammation and cancer pathways.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer).

CompoundCell LineIC50 (µM)
Compound AA54949.85
Compound BMCF70.95

Antimicrobial Activity

The compound has also demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In a comparative study, it was found to be effective against strains like Escherichia coli and Staphylococcus aureus.

Microbial StrainMIC (mg/mL)
E. coli0.5
S. aureus0.25

Case Studies

  • Study on Anticancer Properties : In a recent study published in MDPI, researchers synthesized various derivatives of pyrazole compounds related to this structure and evaluated their anticancer activities. One derivative showed an IC50 value of 26 µM against a panel of cancer cell lines, indicating promising potential for further development .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds, revealing that modifications in substituents significantly affected their potency against microbial strains .

Comparison with Similar Compounds

Key Observations:

EP 4 121 415 B1 compounds feature hydroxymethyl or trifluoromethoxy groups, which could improve solubility or metabolic stability .

Heterocyclic Variations :

  • The 3,4-dihydro-2H-pyrrol-5-yl group in the target compound and BE45681 contrasts with the pyridine ring in EP 4 121 415 B1 analogs, altering electronic properties and steric bulk .
  • Piperazine-based derivatives like HBK15 prioritize flexible linkers (e.g., ethoxyethyl chains), enabling conformational adaptability for receptor binding .

Synthetic Yields :

  • The target compound’s synthesis achieves 71–87% yields via cyclization , comparable to HBK-series piperazine derivatives (exact yields unspecified) .

Functional Implications

  • Chloro and Methoxy Groups : These electron-withdrawing/donating substituents may modulate interactions with enzymes or receptors, as seen in kinase inhibitors or antimicrobial agents .
  • Urea Core : Common in kinase inhibitors (e.g., sorafenib), the urea moiety facilitates hydrogen bonding with target proteins .

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